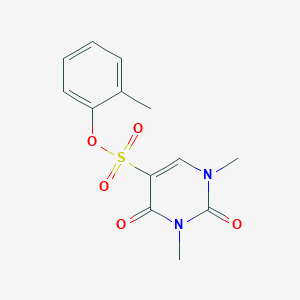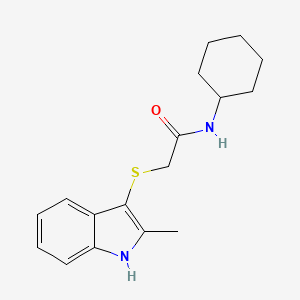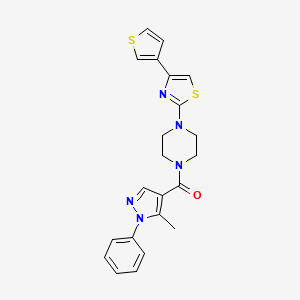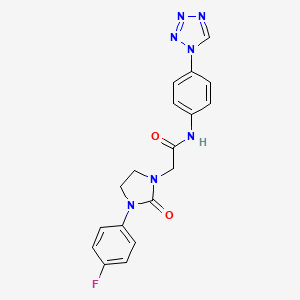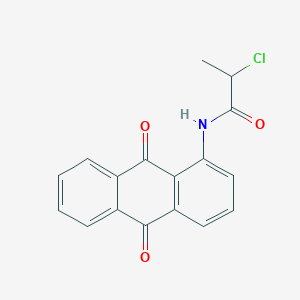![molecular formula C10H9F3N2O2 B2914191 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2199367-11-6](/img/structure/B2914191.png)
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The pyridine ring has a trifluoromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridin-2-yl group via an oxygen atom . The pyridin-2-yl group has a trifluoromethyl group attached to it . The exact three-dimensional structure would depend on the spatial orientation of these groups and the stereochemistry at the carbon atoms .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Research has illuminated the therapeutic significance of heterocyclic compounds such as 1,3,4-oxadiazole and pyrrolidine derivatives, which share structural features or synthetic pathways with 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one. These compounds exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties, among others. Their ability to interact with various enzymes and receptors through multiple weak interactions makes them valuable in the development of new medicinal agents (G. Verma et al., 2019; Giovanna Li Petri et al., 2021).
Coordination Chemistry and Materials Science
Compounds containing pyridine and pyrrolidine units have been extensively studied for their coordination chemistry and material properties. These include the formation of complex compounds with interesting spectroscopic, magnetic, and electrochemical properties. Such research provides insight into the structural versatility and application potential of these compounds in creating new materials with desirable characteristics (M. Boča et al., 2011).
Organic Chemistry and Sensor Development
The structural features inherent to pyridine and pyrrolidine derivatives, such as those found in this compound, have been exploited in the design of optical sensors and organic fluorophores. These compounds have found applications in environmental monitoring, biological imaging, and the development of chemosensors, leveraging their ability to interact selectively with various analytes (Gitanjali Jindal et al., 2021).
Environmental Science and Sustainability
The research also extends into the environmental fate and degradation of related fluorinated compounds. Understanding the behavior of such compounds in environmental systems is crucial for assessing their long-term impact, including their persistence, bioaccumulation potential, and effects on human health and ecosystems. Studies on the microbial degradation of polyfluoroalkyl chemicals, for example, shed light on possible pathways for mitigating the environmental persistence of these substances (Mohammad Sohel Rahman et al., 2014; Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mecanismo De Acción
Target of Action
For instance, pyrrolidin-2-one derivatives have been reported to exhibit a wide range of biological activities .
Mode of Action
The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-3-14-8(5-6)17-7-2-4-15-9(7)16/h1,3,5,7H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHLCOWVUWCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

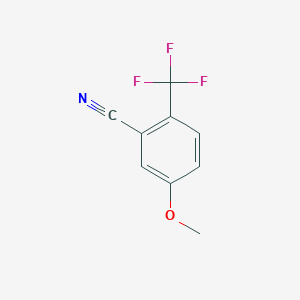

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)
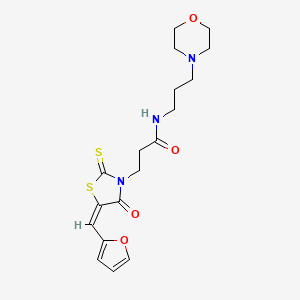
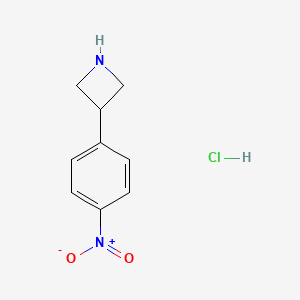
![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)
